Neodecanoic acid, copper salt, also known as copper neodecanoate, is an organometallic compound formed from the coordination of copper ions with neodecanoate ligands. This compound is recognized for its versatility and applications across various scientific fields, including catalysis, material science, and electronics. It is particularly valued in the synthesis of superconducting materials and as a precursor for copper-based nanomaterials .
Neodecanoic acid itself is a carboxylic acid characterized by the formula and a molecular weight of approximately 172.26 g/mol. It is typically derived from the oxidation of certain alcohols or through other synthetic routes involving branched-chain hydrocarbons . The copper salt form is synthesized through reactions involving copper salts and neodecanoic acid .
Copper neodecanoate can be synthesized through various methods, primarily involving the reaction of copper salts with neodecanoic acid. A common laboratory method includes the reaction of copper(II) hydroxide with neodecanoic acid in an organic solvent such as toluene under reflux conditions:
In industrial settings, copper(II) oxide or copper(II) carbonate may be reacted with neodecanoic acid in solvents like xylene or toluene, followed by purification through filtration and recrystallization .
The synthesis typically requires controlled temperature and solvent conditions to ensure complete reaction and optimal yield. The purification process may involve techniques such as recrystallization to isolate pure copper neodecanoate.
The molecular formula for copper neodecanoate is , indicating that it consists of two neodecanoate ligands coordinating with a single copper ion. The structure features a central copper atom surrounded by four oxygen atoms from the carboxylate groups of the ligands .
Copper neodecanoate undergoes several types of chemical reactions:
Copper neodecanoate primarily acts as a precursor in the production of superconducting materials. Upon thermal processing, mixtures containing yttrium, barium, and copper-neodecanoate transform into superconducting thin films suitable for microelectronic applications .
The transformation process involves several intermediates, including metal carbonates and oxides. The efficacy of this compound is influenced by environmental factors such as temperature and oxygen levels during processing.
Copper neodecanoate has several scientific uses:
The synthesis of copper neodecanoate (Cu(NDA)₂) predominantly occurs via acid-base neutralization between neodecanoic acid (NDA) and copper precursors. This reaction proceeds through a proton transfer mechanism, where the carboxylic acid group donates a proton to the base (e.g., hydroxide or carbonate ion), forming water or carbon dioxide and releasing the neodecanoate anion for copper coordination. Laboratory protocols typically employ controlled stoichiometric ratios (2:1 mol/mol NDA:Cu) to prevent ligand deficiency and ensure complete complexation [2] [4].
Key reaction steps include:
Table 1: Optimized Laboratory Neutralization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Molar Ratio (NDA:Cu) | 2.0:1–2.1:1 | <2.0:1: Ligand deficiency |
Temperature | 60–80°C | <50°C: Slow kinetics |
pH | 6.5–8.0 | >8.5: Cu(OH)₂ precipitation |
Reaction Time | 2–4 hours | Shorter times: Incomplete conversion |
Industrial-scale manufacturing prioritizes precursor economics and process scalability. Copper(II) oxide (CuO) and basic copper carbonate (Cu₂(OH)₂CO₃) are favored over copper hydroxide due to lower cost and reduced gel formation. Neodecanoic acid is typically sourced as Versatic™ 10 or other commercial mixtures rich in C₁₀ branched isomers [2].
Critical production stages include:
Co-product salts (e.g., Na₂SO₄) are removed via centrifugal separation, and residual water is decanted prior to solvent stripping. The process is particularly optimized for catalytic applications where Cu(NDA)₂ serves as a co-catalyst with palladium complexes in vinylation reactions [2].
Solvent selection governs reaction homogeneity, kinetic profiles, and downstream purification. Three primary systems are employed:
Kinetic studies reveal the reaction is second-order overall (first-order in both [Cu²⁺] and [NDA]). Activation energies range from 45–60 kJ/mol, indicating diffusion-controlled processes in non-polar solvents but surface-reaction control in aqueous media.
Table 2: Solvent System Performance Comparison
Solvent Type | Reaction Rate (min⁻¹) | Max. Yield (%) | Key Advantage |
---|---|---|---|
Toluene/Xylene | 0.14–0.18 | 98–99 | High ligand solubility |
Water + PTC | 0.05–0.07 | 92–95 | Reduced VOC emissions |
Solvent-Free | 0.10–0.12 | 94–97 | No solvent removal needed |
The unique tertiary carbon structure of neodecanoic acid (7,7-dimethyloctanoic acid) confers exceptional coordination capabilities. Its α-branched alkyl chain creates steric hindrance that:
Comparative studies with linear (decanoate) and less-branched (neononanoate) analogs demonstrate Cu(NDA)₂ achieves >99% metal saturation at equimolar ratios, while laurate requires 20% excess ligand for equivalent complexation. This efficiency arises from NDA’s optimized electron density at the carboxylate group (pKa ≈ 5.1), which balances nucleophilicity and steric accessibility. In extraction systems, NDA-based ionic liquids like [N₁₈₈₈][NDA] show 2.3× higher aluminum removal efficiency than straight-chain equivalents due to minimized steric clashes during adduct formation [5].
Molecular dynamics simulations confirm branched chains create a hydrophobic envelope around copper centers, reducing aqueous solubility to <0.01 g/L. This property is exploited in catalytic applications where catalyst leaching must be minimized .
Post-synthesis purification targets residual solvents, unreacted acids, and ionic byproducts. Two dominant methodologies are employed:
Vacuum Distillation:
Recrystallization:
Hybrid approaches combine flash distillation for bulk solvent removal with crystallization for final polishing. This reduces processing time by 40% while maintaining impurity levels below 0.3 wt% [2] [4].
Table 3: Purification Method Comparison
Parameter | Vacuum Distillation | Recrystallization |
---|---|---|
Residual Solvent | <500 ppm | <100 ppm |
Metal Purity | 98–99% | >99.5% |
Throughput | 500 kg/day | 50 kg/day |
Energy Consumption | High (∼120 kWh/ton) | Moderate (∼75 kWh/ton) |
Key Impurity Removed | Volatile dimers | Ionic salts |
Comprehensive Compound Index
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